molecular formula C22H17N3O4 B2965165 N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021111-56-7

N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2965165
CAS RN: 1021111-56-7
M. Wt: 387.395
InChI Key: CXLUTWKOCUWOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acid). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene and pyridazine rings suggests that this compound likely has a rigid, planar structure. The methoxy, methylphenyl, and carboxamide groups attached to these rings would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The chromene and pyridazine rings may participate in electrophilic aromatic substitution reactions. The carboxamide group could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Kinase Inhibition

This compound class exhibits potent and selective inhibition of the Met kinase superfamily, crucial for cancer therapy. The structural modifications, such as substitution at the pyridine and pyridone positions, have been shown to enhance enzyme potency, aqueous solubility, and kinase selectivity. These characteristics led to complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting their potential as therapeutic agents in oncology (G. M. Schroeder et al., 2009).

Radioligand Development for PET Scans

Compounds within this class have been developed as PET radioligands for the in vivo quantification of serotonin 5-HT1A receptors, which are critical in studying neuropsychiatric disorders. These compounds demonstrate high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for improving in vivo imaging of 5-HT1A receptors (Gonzalo García et al., 2014).

Novel Heterocyclic Compounds Synthesis

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from this compound has shown significant anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase (COX) enzymes, with some exhibiting high selectivity for COX-2, along with notable analgesic and anti-inflammatory activities, which could be beneficial in developing new pain management therapies (A. Abu‐Hashem et al., 2020).

Selective c-Met Kinase Inhibitors

Derivatives of this compound have been designed and synthesized as novel, selective c-Met kinase inhibitors with demonstrated in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These findings suggest the potential of these compounds in targeted cancer therapy, highlighting their importance in medicinal chemistry and drug development (Ju Liu et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

The future research directions for this compound could involve further studying its chemical properties and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-7-8-14(17-9-10-20(28-2)25-24-17)12-18(13)23-21(26)16-11-15-5-3-4-6-19(15)29-22(16)27/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLUTWKOCUWOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.